![molecular formula C13H10N2O B610835 Sibiriline CAS No. 1346526-26-8](/img/structure/B610835.png)
Sibiriline
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Overview
Description
Sibiriline is a novel drug that inhibits receptor-interacting protein 1 kinase (RIPK1) and necroptosis . Necroptosis is a regulated form of cell death involved in several disease models . It acts by preventing immune-dependent hepatitis .
Molecular Structure Analysis
The chemical formula of Sibiriline is C13H10N2O . Its exact mass is 210.08 and its molecular weight is 210.230 . The elemental composition is Carbon: 74.27%, Hydrogen: 4.79%, Nitrogen: 13.33%, and Oxygen: 7.61% .Chemical Reactions Analysis
The metabolic fate of Sibiriline was investigated using in silico prediction, coupled with in vitro and in vivo experiments . In vitro incubation was performed on differentiated human HepaRG cells, and in vivo experiments including a pharmacokinetic study were performed on mice treated with Sibiriline . Overall, 14 metabolites, mostly produced by Phase II transformations (glucuronidation and sulfation) were identified .Scientific Research Applications
Metabolic Fate of Sibiriline
A transversal study combined in silico predictions, in vitro experiments on human HepaRG cells, and in vivo experiments on mice to understand the metabolism of Sibiriline. This research revealed that Sibiriline, inhibiting receptor-interacting protein 1 kinase (RIPK1) and necroptosis, generates 14 metabolites primarily through Phase II transformations. These findings provide initial insights into the toxicology of this RIPK1 inhibitor (Pelletier et al., 2022).
Inhibitory Effects on Necroptosis
Sibiriline was identified as an inhibitor of necroptosis, a form of regulated cell death, in a study that screened a kinase-focused chemical library. This study demonstrated Sibiriline's effectiveness in inhibiting necroptotic cell death induced by various death ligands in human or mouse cells. Sibiriline's role in protecting mice from concanavalin A-induced hepatitis highlights its potential in treating immune-dependent hepatitis (Le Cann et al., 2017).
Other Relevant Studies
Additional research, though not directly focusing on Sibiriline, provides context on related scientific inquiries. For instance, studies on the impact of silicon in mitigating heavy metal stress in plants and the bioactivity of various botanical compounds offer insights into the broader field of biochemical research. However, these studies do not specifically address Sibiriline's applications.
Mechanism of Action
Future Directions
RIPK1 inhibitors like Sibiriline are emerging as a new pharmacological class proposed for inflammatory, autoimmune, and neurodegenerative diseases such as rheumatoid arthritis, ulcerative colitis, psoriasis, Alzheimer’s disease, amyotrophic lateral sclerosis, or multiple sclerosis . Further studies are required to fully understand the potential of Sibiriline .
properties
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQLYCMLGSOHOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol |
Q & A
Q1: How does Sibiriline interact with RIPK1 and what are the downstream effects of this interaction?
A1: Sibiriline acts as a competitive inhibitor of RIPK1, specifically targeting the ATP-binding site of the kinase. [] This interaction effectively locks RIPK1 in an inactive conformation, preventing its participation in both necroptosis (a regulated form of cell death) and RIPK1-dependent apoptosis. [] By inhibiting RIPK1, Sibiriline has demonstrated protective effects against immune-mediated hepatitis in preclinical models. []
Q2: What is known about the metabolism of Sibiriline in living organisms?
A2: Research indicates that Sibiriline undergoes extensive metabolism, primarily through Phase II transformations such as glucuronidation and sulfation. [] In vitro studies using human HepaRG cells and in vivo experiments in mice identified 14 metabolites of Sibiriline. [] This metabolic profile provides initial insights into the drug's biotransformation and potential toxicological properties. []
Q3: What analytical techniques have been used to study Sibiriline and its metabolites?
A3: Researchers employed a combination of in silico predictions, in vitro experiments, and in vivo studies to characterize Sibiriline's metabolic fate. [] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (LC-HRMS/MS) was utilized to analyze samples from cell cultures and mice plasma. [] Furthermore, molecular networking bioinformatics tools facilitated the visualization and interpretation of the LC-HRMS/MS data, enabling the identification of Sibiriline metabolites. []
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